molecular formula C6H7NO3 B163880 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 131059-15-9

1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene

Cat. No.: B163880
CAS No.: 131059-15-9
M. Wt: 141.12 g/mol
InChI Key: QKNODWWVQULKRM-UHFFFAOYSA-N
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Description

1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is a specialized nitro-functionalized oxabicycloheptene compound that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. Its core structure is based on a 7-oxabicyclo[4.1.0]heptene framework, which incorporates an epoxy bridge and a double bond, conferring significant ring strain and reactivity that can be exploited in various chemical transformations . The addition of a nitro group at the 1-position introduces a strong electron-withdrawing component, making this compound a potential candidate for studying [3+2] and [3+3] cycloaddition reactions to access novel oxygen-containing heterocycles and other complex molecular architectures. Research into similar epoxide-containing structures, such as terpene-derived 7-oxabicyclo[4.1.0]heptanes, highlights the utility of this core scaffold in catalytic oxidation studies and as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and flavor compounds . Furthermore, structurally related 7-oxabicyclo[4.1.0]hept-3-ene derivatives have been identified in patent literature as key intermediates in the synthesis of compounds investigated for inhibiting NF-κB, a crucial protein complex in inflammatory and immune responses . This suggests that this compound may hold promise as a precursor for developing new bioactive molecules or chemical probes in biochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131059-15-9

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

1-nitro-7-oxabicyclo[4.1.0]hept-2-ene

InChI

InChI=1S/C6H7NO3/c8-7(9)6-4-2-1-3-5(6)10-6/h2,4-5H,1,3H2

InChI Key

QKNODWWVQULKRM-UHFFFAOYSA-N

SMILES

C1CC2C(O2)(C=C1)[N+](=O)[O-]

Canonical SMILES

C1CC2C(O2)(C=C1)[N+](=O)[O-]

Synonyms

7-Oxabicyclo[4.1.0]hept-2-ene, 1-nitro-

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Nitro 7 Oxabicyclo 4.1.0 Hept 2 Ene and Its Precursors

Strategies for Constructing the 7-Oxabicyclo[4.1.0]hept-2-ene Core

The formation of the 7-oxabicyclo[4.1.0]hept-2-ene skeleton is a pivotal challenge in the synthesis of the title compound. Chemists have developed several powerful strategies to forge this fused ring system, which consists of a cyclohexene (B86901) ring fused to an epoxide.

Transition Metal-Catalyzed Cycloisomerization Approaches

Transition metal-catalyzed cycloisomerization of 1,6-enynes has become a highly effective and atom-economical method for constructing cyclic compounds. rsc.org This powerful strategy allows for the rapid generation of molecular complexity from relatively simple, linear starting materials. rsc.orgresearchgate.net The reaction involves an intramolecular rearrangement of an enyne substrate, where a carbon-carbon double bond (ene) and a carbon-carbon triple bond (yne) are linked by a three-atom tether, to form a bicyclic product. For the synthesis of the 7-oxabicyclo[4.1.0]heptene core, heteroatom-linked 1,6-enynes, where the tether contains an oxygen atom, are employed. beilstein-journals.org

Among the various transition metals, soft and alkynophilic metal complexes, particularly those of platinum(II) and gold(I), have proven to be exceptional catalysts for the cycloisomerization of 1,6-enynes. researchgate.net These catalysts enable transformations to occur under mild and chemoselective conditions. researchgate.net

Pioneering work demonstrated that platinum catalysts, such as PtCl₂ and PtCl₄, could effectively catalyze the cycloisomerization of allyl propynyl (B12738560) ethers (oxygen-tethered 1,6-enynes) to yield the corresponding oxabicyclo[4.1.0]heptenes. beilstein-journals.org Subsequently, gold(I) catalysts, often generated in situ from precursors like (PPh₃)AuCl with a silver salt cocatalyst (e.g., AgSbF₆ or AgOTf), have gained prominence. beilstein-journals.orgorganic-chemistry.org These gold catalysts are often highly efficient, sometimes functioning effectively even at room temperature. organic-chemistry.org The choice of catalyst can be crucial and is often dependent on the specific substrate. beilstein-journals.org For instance, exposing hydroxylated 1,6-enynes to catalytic amounts of either PtCl₂ or a cationic gold complex results in a selective rearrangement to form bicyclo[3.1.0]hexan-3-one derivatives, showcasing the versatility of these catalysts in forming different bicyclic systems depending on the substrate's functional groups. organic-chemistry.orgnih.gov

Catalyst SystemSubstrate TypeProduct TypeReference
PtCl₄Allyl propynyl ethersOxabicyclo[4.1.0]heptenes beilstein-journals.org
PtCl₂Allyl propynyl ethersOxabicyclo[4.1.0]heptenes beilstein-journals.org
(PPh₃)AuCl / AgSbF₆Hydroxylated 1,6-enynesBicyclo[3.1.0]hexan-3-ones organic-chemistry.orgnih.gov
(R)-MeOBIPHEP-(AuCl)₂ / AgOTfOxygen-tethered 1,6-enynesOxabicyclo[4.1.0]heptenes beilstein-journals.org

The mechanism of platinum- and gold-catalyzed enyne cycloisomerization has been the subject of extensive investigation. researchgate.netnih.govresearchgate.net The catalytic cycle is generally believed to commence with the π-activation of the alkyne moiety by the electrophilic metal center. acs.orgnih.gov This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the tethered alkene.

This initial cyclization step can proceed through different pathways, most commonly a 6-endo or 5-exo cyclization, leading to the formation of a metal-containing carbocyclic intermediate. researchgate.net For the formation of the bicyclo[4.1.0]heptene skeleton, the reaction proceeds via a pathway involving the formation of a cyclopropyl (B3062369) metal carbene species. organic-chemistry.orgnih.gov Subsequent rearrangement and reductive elimination or protonolysis steps release the final bicyclic product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle. acs.orgnih.gov Deuterium labeling experiments have provided evidence supporting the formation of these cyclopropylmethyl platinum carbene intermediates. nih.gov

A key advantage of transition metal-catalyzed cycloisomerization is the potential to control the regioselectivity and stereoselectivity of the reaction, which is crucial for synthesizing complex molecules with defined three-dimensional structures. youtube.comyoutube.com In the context of 1,6-enyne cycloisomerization, regioselectivity pertains to which of the possible isomeric products is formed, for example, bicyclo[4.1.0] or bicyclo[3.1.0] systems. nih.govacs.org

The outcome of the reaction can be influenced by several factors, including the nature of the metal catalyst, the ligands attached to the metal, the solvent, and the substitution pattern of the enyne substrate. organic-chemistry.orgacs.org For instance, converting a hydroxylated enyne into its corresponding acetate (B1210297) and switching from a platinum to a cationic gold catalyst can lead to isomeric products, demonstrating exquisite control over the reaction's regioselectivity. nih.gov Furthermore, the use of chiral ligands on the metal center allows for asymmetric catalysis, enabling the synthesis of enantiomerically enriched bicyclo[4.1.0]heptene derivatives with high enantiomeric excesses (up to 99% ee). beilstein-journals.org This stereochemical control is highly dependent on the substrate, with oxygen-tethered enynes often providing better results than their nitrogen-tethered counterparts. beilstein-journals.org

Epoxidation and Ring-Closing Reaction Sequences

An alternative and more classical approach to the 7-oxabicyclo[4.1.0]hept-2-ene core involves the direct epoxidation of a corresponding cyclohexene precursor. This method relies on the formation of the epoxide ring as a key final step in the construction of the bicyclic system.

The synthesis of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene can be envisioned through the direct epoxidation of a 1-nitro-cyclohexene derivative. The epoxidation of cyclohexene itself is a well-established reaction that can be achieved using various reagents and conditions. wikipedia.org Common methods include reaction with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or magnesium monoperoxyphthalate (MMPP), which can provide good yields. wikipedia.org Heterogeneous catalysis, for instance using silver and molecular oxygen, is often preferred in industrial settings. wikipedia.org

The presence of a nitro group on the cyclohexene ring influences the reactivity of the double bond towards epoxidation. However, the formation of such structures is feasible. The successful synthesis and characterization of a related compound, cis-4-nitro-N-(7-oxabicyclo[4.1.0]hept-2-yl)benzamide, confirms that nitro-substituted cyclohexenes can undergo epoxidation to form the desired 7-oxabicyclo[4.1.0]heptane framework. researchgate.net The stereochemistry of the resulting epoxide (cis or trans relative to other substituents on the ring) can be determined using NMR techniques and confirmed by methods like X-ray crystallography. researchgate.net This approach provides a direct route to the target skeleton, where the final step is the crucial epoxide ring formation.

Ring-Closing Reactions to Form the Oxabicyclic System

The formation of the 7-oxabicyclo[4.1.0]heptene skeleton is a critical step in the synthesis of the target compound. Metal-catalyzed cycloisomerization reactions of heteroatom-tethered 1,6-enynes have emerged as a powerful and atom-economical method for constructing this bicyclic core. nih.govbeilstein-journals.org These reactions involve the intramolecular rearrangement of a linear precursor containing both an alkene and an alkyne moiety, linked by an oxygen atom, to form the fused ring system.

Pioneering work in this area demonstrated that platinum catalysts, such as PtCl₄ and PtCl₂, could effectively catalyze the cycloisomerization of allyl propynyl ethers to yield oxabicyclo[4.1.0]heptenes. nih.govbeilstein-journals.org Following these initial discoveries, extensive research has focused on the use of other carbophilic metal complexes, particularly those of gold and rhodium, which often provide higher yields and selectivities under milder conditions. nih.govresearchgate.net

Gold(I) catalysts, in particular, have been shown to be highly effective for this transformation. Cationic Au(I) complexes, generated from a gold precursor and a silver salt, promote the rearrangement of oxygen-tethered 1,6-enynes to the desired oxabicyclo[4.1.0]heptene derivatives. nih.govbeilstein-journals.org The reaction is believed to proceed through a π-activation of the alkyne by the gold catalyst, followed by a 6-endo-dig cyclization and subsequent rearrangement to furnish the bicyclic product. The efficiency and outcome of these reactions are often highly dependent on the specific substrate and the ligands employed on the metal catalyst. nih.gov

Catalyst SystemSubstrate TypeKey FeaturesReference
PtCl₄, PtCl₂Allyl propynyl ethersSeminal contributions to oxabicyclo[4.1.0]heptene synthesis. nih.govbeilstein-journals.org
Cationic Au(I) ComplexesOxygen-tethered 1,6-enynesHigh efficiency under mild conditions, substrate-dependent. nih.govbeilstein-journals.org
Rhodium ComplexesHeteroatom-bridged 1,6-ene-ynamidesHigh yields and enantioselectivity for related aza- and oxabicycles. researchgate.net

Alternative and Emerging Synthetic Routes to the Oxabicyclic Core

While the cycloisomerization of 1,6-enynes is a prominent route, other methods for constructing the oxabicyclo[4.1.0]heptene core have been developed. A classical and direct approach involves the epoxidation of a corresponding cyclohexadiene derivative. The stereospecificity of epoxidation reactions allows for direct control over the relative stereochemistry of the resulting oxirane ring.

Another strategy involves ring-closing reactions starting from functionalized three-carbon substrates that form a new carbon-carbon bond to complete the cyclopropane (B1198618) ring. thieme-connect.de Palladium-catalyzed intramolecular coupling and cyclization of substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides have been shown to produce substituted bicyclo[4.1.0]heptene systems in a regio- and stereoselective manner. acs.org This method proceeds via an oxidative addition of palladium, followed by chelation-assisted attack of an enolate onto an activated double bond and subsequent reductive elimination. acs.org

Emerging routes also explore novel rearrangement pathways. For instance, the rearrangement of epoxides of cyclohexenes can lead to ring contraction, forming cyclopentane (B165970) derivatives, but related chemistries can be envisioned to access the bicyclo[4.1.0] system. researchgate.net Furthermore, the development of biocatalytic methods offers a more sustainable approach, potentially shortening synthetic routes and improving stereoselectivity through the use of enzymes. acs.org

Introduction and Functionalization of the Nitro Substituent

The nitro group is a strongly electron-withdrawing moiety that significantly influences the reactivity of the molecule. wikipedia.orgnih.gov Its introduction can be achieved at various stages of the synthesis, either by building the bicycle from a nitro-containing precursor or by adding the nitro group to the pre-formed oxabicyclic system.

Synthesis via Nitro-Substituted Precursors

A convergent and often efficient strategy involves the use of precursors that already bear the nitro substituent. For example, in the context of metal-catalyzed cycloisomerization, a 1,6-enyne precursor can be synthesized with a nitro-substituted aromatic or aliphatic group. rsc.org This approach was demonstrated in the synthesis of 6-(4-nitrophenyl)-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene, where the nitro-substituted enyne was subjected to gold-catalyzed cycloisomerization. rsc.org This method ensures the precise placement of the nitro group in the final product.

Similarly, syntheses starting from nitro-substituted dienes or other precursors for cycloaddition or ring-closing reactions can incorporate the nitro group from the outset. The synthesis of 2-nitro-1,3-dienes, for instance, provides useful intermediates for constructing more complex structures. acs.org The challenge in this approach lies in ensuring that the nitro group is compatible with the reaction conditions required for the subsequent cyclization steps.

Precursor TypeReactionAdvantageReference
Nitro-substituted 1,6-enyneGold-catalyzed cycloisomerizationPrecise positioning of the nitro group in the final bicyclic product. rsc.org
Nitro-substituted dienesCycloaddition reactionsIncorporation of the nitro group at an early synthetic stage. acs.org
α-Amido cyclohexenes with nitro-benzoyl groupsEpoxidation and rearrangementProvides access to nitro-functionalized oxabicyclo[4.1.0]heptyl systems. researchgate.net

Orthogonal Functional Group Transformations to Install Nitro Groups

An alternative to using nitro-substituted precursors is the late-stage introduction of the nitro group onto the fully formed oxabicyclo[4.1.0]heptene core. This requires orthogonal functional group transformations, where a pre-existing functional group is converted into a nitro group without affecting the sensitive epoxide and alkene moieties.

Standard nitration methods, such as those using nitric acid, are often too harsh for a delicate molecule like 7-oxabicyclo[4.1.0]hept-2-ene. sci-hub.sescispace.com Therefore, milder and more selective methods are required. One potential strategy involves the conversion of an amine group to a nitro group. This can be achieved through oxidation, although controlling the reaction to avoid side products can be challenging.

Another approach could involve nucleophilic aromatic substitution if an appropriate leaving group is present on an aromatic ring attached to the bicyclic scaffold. The strong electron-withdrawing nature of nitro groups facilitates such substitutions, but this is less directly applicable to the non-aromatic core of the target molecule. wikipedia.org The development of bio-orthogonal chemistry, which utilizes reactions that can proceed in complex chemical environments without interfering with native functional groups, may offer future pathways for selective functionalization. nih.gov For instance, a precursor with a bio-orthogonal handle could be installed on the bicyclic frame, which is then specifically targeted for conversion to a nitro group.

Stereoselective Synthesis and Chiral Induction Approaches

Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis, as different stereoisomers can have vastly different biological activities. The synthesis of an enantiomerically pure form of this compound requires sophisticated stereoselective methods or chiral induction strategies. google.com

Asymmetric catalysis is a leading strategy for achieving enantioselectivity. nih.gov In the context of forming the oxabicyclic core, chiral catalysts can be used in the metal-catalyzed cycloisomerization of 1,6-enynes. By using chiral ligands on the metal center (e.g., gold or rhodium), it is possible to influence the stereochemical outcome of the cyclization, leading to the preferential formation of one enantiomer over the other. nih.govbeilstein-journals.orgresearchgate.net For example, the use of a chiral gold(I) complex, such as (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂, has been reported to yield enantiomerically enriched oxabicyclo[4.1.0]heptenes with excellent enantiomeric excesses (ee), in some cases up to 99%. nih.govbeilstein-journals.org

Another approach is chirality transfer, where a stereocenter present in the starting material directs the stereochemistry of the newly formed chiral centers in the product, even if the original stereocenter is destroyed in the process. nih.gov This has been demonstrated in the cycloisomerization of chiral 1,6-enynes containing a propargylic stereocenter. nih.gov

Furthermore, substrate-controlled diastereoselective reactions can be employed. The epoxidation of a chiral cyclohexenol (B1201834) derivative, for example, can proceed with high diastereoselectivity, directed by the existing stereocenter. Subsequent functionalization would then lead to a specific diastereomer of the final product.

ApproachMethodKey OutcomeReference
Asymmetric CatalysisGold(I) or Rhodium(I) with chiral ligands (e.g., chiral diphosphines) in 1,6-enyne cycloisomerization.High enantiomeric excess (up to 99% ee) of the oxabicyclic product. nih.govbeilstein-journals.orgresearchgate.net
Chirality TransferCycloisomerization of a substrate with a pre-existing stereocenter (e.g., propargylic).Transfer of stereochemical information from the precursor to the product. nih.gov
Substrate ControlDiastereoselective epoxidation of a chiral cyclohexene derivative.Formation of a specific diastereomer of the oxabicyclo[4.1.0]heptene core. mdpi.com

Reaction Chemistry and Transformations of 1 Nitro 7 Oxabicyclo 4.1.0 Hept 2 Ene

Reactivity of the Epoxide Ring

The three-membered epoxide ring in 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is inherently strained and susceptible to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility.

Ring-Opening Reactions Driven by Ring Strain

The significant strain within the oxirane ring of 7-oxabicyclo[4.1.0]heptane systems provides a strong thermodynamic driving force for ring-opening reactions. aip.org This inherent reactivity is further influenced by the electronic effects of substituents on the bicyclic framework. The presence of the nitro group in the 'alpha' position relative to the double bond significantly influences the regioselectivity of these reactions.

Nucleophilic Attack and Functionalization

The epoxide ring of this compound and related structures is readily opened by a diverse range of nucleophiles. researchgate.net This process allows for the introduction of various functional groups onto the cyclohexane (B81311) core. The regioselectivity of the nucleophilic attack is dependent on the reaction conditions.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. In this scenario, the nucleophile attacks the less sterically hindered carbon atom of the epoxide. libretexts.org For instance, in asymmetric epoxides, alcoholysis in the presence of a base like sodium methoxide (B1231860) leads to the preferential attack at the less substituted carbon. libretexts.org

Common nucleophiles employed in these reactions include:

Amines

Thiols

Azides

Cyanides

Organometallic reagents (e.g., Grignard reagents, organocuprates)

The reaction of 7-oxabicyclo[4.1.0]heptan-2-one O-benzyloxime with ethylmagnesium bromide (EtMgBr) in THF results in the formation of a ring-opened product in 71% yield. jst.go.jp

Acid-Catalyzed and Lewis Acid-Mediated Transformations

In the presence of acids or Lewis acids, the epoxide oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. libretexts.org Under acidic conditions, the regioselectivity of the ring-opening can be altered. The reaction may proceed through a mechanism with significant SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. libretexts.org

Acid-catalyzed hydrolysis of epoxides, for example, yields trans-1,2-diols. libretexts.org Lewis acids such as niobium pentachloride (NbCl5) have also been employed to facilitate epoxide ring-opening, leading to a variety of products including chlorohydrins and rearranged structures, depending on the substrate and reaction conditions. researchgate.net

Stereochemical Outcomes of Epoxide Ring-Opening

Epoxide ring-opening reactions are typically stereospecific. The SN2-type attack by a nucleophile occurs with inversion of configuration at the carbon atom being attacked. This "backside attack" leads to the formation of products with a trans relationship between the newly introduced functional group and the oxygen atom of the former epoxide. libretexts.org

For instance, the hydrolysis of an epoxide results in the formation of a trans-1,2-diol. libretexts.org This stereocontrol is a crucial aspect of the synthetic utility of this compound and related compounds, enabling the synthesis of stereochemically defined molecules. The conformation and relative configuration of epoxides derived from cyclohexenes can be determined using techniques like NMR decoupling and confirmed by X-ray crystallography. researchgate.net

Reactions Involving the Double Bond

The carbon-carbon double bond in this compound is also a site of reactivity, although its electrophilicity is influenced by the adjacent nitro group.

Addition Reactions to the Olefinic Moiety

Alkenes readily undergo electrophilic addition reactions, where the π electrons of the double bond attack an electrophile. libretexts.org In the case of this compound, the electron-withdrawing nature of the nitro group deactivates the double bond towards electrophilic attack. However, addition reactions can still occur under specific conditions or with highly reactive electrophiles.

These reactions typically proceed in two steps: the initial attack of the electrophile to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation. libretexts.org The regioselectivity of the addition is governed by the stability of the resulting carbocation.

Cycloaddition Reactions

While specific examples of 1,3-dipolar cycloaddition reactions involving this compound are not extensively documented, the reactivity of similar bicyclic systems provides insight into its potential transformations. For instance, p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is known to participate in both Diels-Alder and 1,3-dipolar cycloaddition reactions, leading to a variety of novel polycyclic azetidinone structures. rsc.org The general utility of cycloaddition reactions in creating complex molecular architectures is well-established. sci-hub.se Theoretical studies on the 1,3-dipolar cycloaddition of nitrilimines with dienophiles like dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate further highlight the potential for such reactions in related oxabicyclic systems. aip.org The [3+2] cycloaddition reactions between nitrile N-oxides and alkenes are a common method for synthesizing 2-isoxazoline systems. researchgate.net

Hydrogenation and Reduction Pathways

The reduction of the nitro group and the hydrogenation of the double bond are key transformations of this compound. The nitro group can be readily reduced to an amino group, a common and synthetically useful transformation in organic chemistry. sci-hub.se The presence of the double bond allows for catalytic hydrogenation. In a related system, the reduction of a dienone in an epoxycyclohexenone derivative with sodium borohydride (B1222165) resulted in the 1,2-reduction of the carbonyl group to an alcohol. nih.gov This suggests that selective reduction of either the nitro group or the double bond, or both, could be achieved depending on the choice of reducing agent and reaction conditions.

Transformations Influenced by the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the 7-oxabicyclo[4.1.0]hept-2-ene ring system.

The nitro group is one of the most powerful electron-withdrawing groups, a property that can be quantified by various substituent constants. researchgate.net Its presence deactivates the double bond towards electrophilic attack and can influence the regioselectivity and stereoselectivity of reactions involving the epoxide ring. The electron-attracting power of the nitro group is not constant and can be influenced by the electronic properties of the rest of the molecule. researchgate.net This "reverse substituent effect" can modulate the reactivity of the entire system. researchgate.net In Diels-Alder reactions, for example, halogen and nitro substituents on dienes can increase the exergonicity of the reaction and lower the activation barriers. researchgate.net

The reduction of the nitro group to an amine is a fundamental transformation. sci-hub.se This reaction opens up a wide range of synthetic possibilities, as the resulting amino group can be further functionalized. For example, the reduction of a nitro-substituted precursor is a key step in many synthetic routes. While specific examples for this compound are not detailed in the provided results, the conversion of nitro compounds to other functional groups is a well-established area of organic synthesis. sci-hub.se

Rearrangement Reactions

The strained epoxide ring in this compound makes it susceptible to various rearrangement reactions, particularly those involving ring contraction.

A key reaction of cyclohexene (B86901) epoxides is their rearrangement to five-membered ring carbonyl compounds, often catalyzed by Lewis acids. chemistrysteps.com This ring contraction occurs through the opening of the epoxide to form a carbocation, followed by a 1,2-alkyl shift. chemistrysteps.com A stereospecific epoxide rearrangement with ring contraction has been utilized as a key step in the synthesis of capsorubin, a natural carotenoid pigment. researchgate.net This transformation highlights the synthetic utility of such rearrangements in constructing cyclopentane (B165970) ring systems from cyclohexene precursors. researchgate.net The presence and position of the nitro group would be expected to influence the stability of the carbocation intermediate and thus the facility and outcome of the rearrangement.

Oxidation and Reduction Reactions

The interplay between the electron-withdrawing nitro group and the reactive epoxide and alkene moieties governs the oxidative and reductive transformations of this compound. The selective transformation of one functional group in the presence of others is a key challenge and a testament to the versatility of modern synthetic methods.

Oxidation to form oxygenated derivatives

Currently, there is a notable absence of specific studies in the peer-reviewed literature detailing the oxidation of this compound. The presence of the nitro group, which is generally deactivating towards electrophilic attack on the double bond, and the inherent reactivity of the epoxide ring, makes predicting the outcome of oxidation reactions complex.

Hypothetically, oxidation could target the carbon-carbon double bond. However, the electron-withdrawing nature of the adjacent nitro group would likely render this bond less susceptible to common epoxidation or dihydroxylation reagents. Alternatively, oxidation of the allylic positions could be envisioned, though this would compete with potential reactions involving the nitro group or the epoxide. The development of selective oxidation methods for this substrate remains an open area for research.

Reduction to alcohols and hydrocarbons

The reduction of this compound offers several potential pathways, primarily centered on the transformation of the nitro group and the opening of the epoxide ring. While specific experimental data for this compound is not available, the reduction of similar nitro-containing and epoxide-bearing molecules provides a basis for predicting potential outcomes.

The reduction of the nitro group is a well-established transformation in organic synthesis. A variety of reagents are known to reduce nitro groups to amines, hydroxylamines, or even alkanes, depending on the reaction conditions. For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of nitro groups to primary amines. The choice of solvent and reaction parameters such as temperature and pressure would be critical in achieving selectivity, especially given the presence of the reducible alkene and epoxide functionalities.

The reductive opening of the epoxide ring is another key transformation. Reagents like lithium aluminum hydride (LiAlH₄) are known to open epoxides to form alcohols. The regioselectivity of this ring-opening would be influenced by steric and electronic factors within the this compound framework. The attack of the hydride could potentially occur at either of the two epoxide carbons, leading to different regioisomeric alcohols.

A comprehensive study of the reduction of this compound would involve a systematic investigation of various reducing agents and conditions to selectively target the nitro group, the epoxide, or both simultaneously. The characterization of the resulting products, including alcohols and potentially hydrocarbons from complete reduction, would provide valuable insights into the reactivity of this intriguing molecule.

Table of Potential Reduction Products and Reagents

Starting MaterialPotential Reagent(s)Potential Product(s)Notes
This compoundH₂, Pd/C1-Amino-7-oxabicyclo[4.1.0]hept-2-eneSelective reduction of the nitro group to an amine.
This compoundLiAlH₄Nitro-substituted cyclohexene diolsReductive opening of the epoxide to form alcohols. The exact structure of the diol would depend on the regioselectivity of the ring opening.
This compoundNaBH₄, CeCl₃ (Luche reduction)1-Nitro-7-oxabicyclo[4.1.0]heptaneSelective reduction of the alkene in the presence of the nitro group.
This compoundRaney Nickel, H₂ (high pressure/temp)Aminocyclohexanols or CyclohexylamineComplete reduction of both the nitro group and the epoxide, and potentially the alkene, leading to saturated alcohols or amines.

This table represents hypothetical transformations based on the known reactivity of the functional groups present in the molecule. Specific experimental validation is required.

Mechanistic Investigations of Reactions Involving 1 Nitro 7 Oxabicyclo 4.1.0 Hept 2 Ene

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene. Gold(I)-catalyzed reactions, for instance, can proceed through different pathways depending on the nature of the catalyst and substrate. For some 1,6-enynes, a 6-endo-dig cyclization can lead to the formation of bicyclo[4.1.0]hept-2-ene derivatives. acs.org The reaction pathway can also be influenced by the electronic properties of substituents on the alkyne, with electron-donating groups favoring a 6-endo-dig cyclization and electron-withdrawing groups favoring a 5-exo-dig pathway. acs.org

In the context of gold-catalyzed cycloisomerization of enynes, computational studies have been instrumental in rationalizing the transition states responsible for divergent reaction pathways. acs.org These studies help in understanding how catalyst design can achieve selective transformations. For example, in the cycloisomerization of 1-(alkynyl)-7-oxabicyclo[4.1.0]heptan-2-ones, altering the electronic properties of ligands on the gold(I) center can direct the reaction towards different products. acs.org A softer gold(I) complex can selectively activate the alkyne, leading to a 5-endo-dig cyclization, while a harder complex can activate both the alkyne and the epoxide, resulting in a different reaction cascade. acs.org

Pericyclic reactions are often proposed as steps in these complex transformations. researchgate.net The feasibility of these steps is greater with highly functionalized polyunsaturated systems, and the gold(I) catalyst can guide the reaction through these lower activation energy pathways. researchgate.net

Role of Metal Catalysis in Cyclization and Rearrangement Mechanisms

Metal catalysis plays a pivotal role in the cyclization and rearrangement reactions of this compound and related compounds. Various transition metals, including gold, platinum, copper, and nickel, have been employed to facilitate these transformations, often leading to the formation of complex bicyclic and tricyclic structures. beilstein-journals.org

The initial step in many metal-catalyzed reactions is the coordination of the metal catalyst to the substrate. In the case of gold(I) catalysis, the cationic gold complex acts as a soft π-acid, activating the alkyne or alkene moiety of the substrate towards nucleophilic attack. acs.org The electronic and steric properties of the ligands attached to the gold center can significantly influence its reactivity and, consequently, the reaction pathway. acs.org For instance, gold complexes with more σ-donating ligands like N-heterocyclic carbenes (NHCs) are less electrophilic than those with phosphine (B1218219) ligands. acs.org

In nickel-catalyzed reactions, the process can begin with the coordination of the Ni(0) species to both the alkene and alkyne parts of the substrate, followed by oxidative cyclometallation to form a nickelacycle intermediate. beilstein-journals.org Similarly, in copper-catalyzed reactions, the generation of a Cu-boryl species can be followed by migratory insertion with a π-system. beilstein-journals.org The coordination of the metal catalyst is a critical step that dictates the subsequent elementary steps of the catalytic cycle.

Interestingly, some cycloisomerization reactions that were initially thought to be metal-free have been shown to be catalyzed by trace amounts of metal salts. escholarship.org For example, the cycloisomerization of alkynyl-[4.1.0]-bicycloheptanones to form annulated aminopyrroles, which occurs upon heating with p-toluenesulfonylhydrazide in methanol, is catalyzed by trace copper salts at parts-per-million concentrations. escholarship.org This discovery highlights the significant impact that even minute quantities of metal impurities can have on the course of a chemical reaction.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for constructing a complete mechanistic picture. In the reactions of this compound and its analogs, various transient species have been proposed and, in some cases, directly observed.

In the trace-metal-catalyzed cycloisomerization of alkynyl-[4.1.0]-bicycloheptanones, the presence of E- and Z-hydrazone intermediates has been demonstrated. escholarship.org Mechanistic studies have revealed that the more sterically hindered Z-hydrazone is formed first and is thermodynamically more stable than its corresponding E-isomer. escholarship.org This finding provides a detailed view of the reaction progress and the relative stabilities of key intermediates.

The table below summarizes the key intermediates in this reaction:

IntermediateInitial/Subsequent FormationRelative Thermodynamic Stability
Z-HydrazoneInitially formedLower in energy (more stable)
E-HydrazoneFormed subsequentlyHigher in energy (less stable)

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, offering deeper insights into the mechanism. For instance, in the context of gold(I) catalysis, kinetic studies of the hydrolytic cleavage of di(alkoxy)carbenium ions, which can be stable intermediates, have shown large rate differences depending on the ligand attached to the gold center. researchgate.net These experimental rates have been correlated with the LUMO energies of the di(alkoxy)carbenium species, demonstrating the direct influence of the ligand on the reaction kinetics. researchgate.net

Thermodynamic data for related oxabicyclo[4.1.0]heptane structures have been determined through computational methods. aip.org For example, the enthalpy of formation for 7-oxabicyclo[4.1.0]hept-2,4-ene in the aqueous phase has been reported. aip.org Such data, combined with kinetic information, allows for the construction of detailed energy profiles for reaction pathways, helping to explain the observed product distributions and reaction efficiencies.

Influence of Substituents, Including the Nitro Group, on Reaction Mechanisms

The reactivity of the 7-oxabicyclo[4.1.0]hept-2-ene ring system is fundamentally dictated by the interplay of the strained epoxide ring, the adjacent double bond, and the substituents on the bicyclic frame. The introduction of a nitro group at the C1 position, creating This compound , profoundly alters the electronic landscape of the molecule, thereby influencing the mechanisms of its reactions.

The strong electron-withdrawing nature of the nitro group significantly impacts the stability of potential intermediates and transition states during chemical transformations. This electronic pull can affect the regioselectivity and stereochemistry of nucleophilic attack on the epoxide ring, as well as the propensity for rearrangements and pericyclic reactions.

While detailed experimental and computational studies specifically on This compound are not extensively documented in publicly available literature, the influence of substituents on related systems provides a basis for understanding its probable behavior. For instance, the existence of structurally similar compounds like cis-4-Nitro-N-(7-oxabicyclo[4.1.0]hept-2-yl)benzamide confirms the synthesis and stability of nitro-substituted 7-oxabicyclo[4.1.0]heptane derivatives. researchgate.net

In general, the ring-opening of epoxides can proceed via either SN1 or SN2-type mechanisms, and the preferred pathway is highly dependent on the reaction conditions and the substitution pattern of the epoxide. libretexts.org For This compound , the electron-withdrawing nitro group at C1 would be expected to disfavor the formation of a carbocation at the adjacent C6 position, making a pure SN1-type opening at this position less likely. Conversely, the electronic effect on the C2-C3 double bond and the C4 and C5 positions would also be significant.

Theoretical studies on related bicyclic systems, such as other 7-oxabicyclo[4.1.0]heptene derivatives, have been conducted to understand their thermochemistry and reactivity. aip.org These computational analyses often explore the potential energy surfaces of various reaction pathways, identifying transition states and intermediates. researchgate.netnih.gov Such studies on This compound would be invaluable for elucidating the precise role of the nitro group.

The influence of other substituents on the 7-oxabicyclo[4.1.0]hept-2-ene ring system can also provide insights. For example, the stereochemistry of ring-opening/cross-metathesis reactions has been studied for exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles, a related bicyclic ether system. beilstein-journals.org The electronic nature and steric bulk of the cyano group and other substituents were found to play a crucial role in determining the reaction outcome.

It is important to note that the presence of the nitro group can also open up unique reaction pathways not typically observed for other substituted 7-oxabicyclo[4.1.0]hept-2-enes. These could include reactions involving the nitro group itself, such as reductions or participation in cycloaddition reactions.

Due to the limited specific data on This compound , the following table presents a generalized overview of how different types of substituents might influence the reaction mechanisms of 7-oxabicyclo[4.1.0]heptene derivatives, which can be extrapolated to understand the potential effects in the nitro-substituted case.

Substituent Type at C1/C6Expected Influence on Epoxide Ring-Opening MechanismPotential Impact on Other Reactions
Electron-donating (e.g., alkyl, alkoxy) May stabilize a developing positive charge on the adjacent carbon, potentially favoring an SN1-like mechanism.Can increase the electron density of the double bond, affecting its reactivity in cycloadditions.
Electron-withdrawing (e.g., -NO₂, -CN, -COOR) Destabilizes adjacent carbocation formation, favoring an SN2 mechanism. Can activate the ring for nucleophilic attack.May act as a dienophile activator in Diels-Alder reactions or influence the regioselectivity of other additions.
Bulky steric groups Can hinder nucleophilic attack at the substituted carbon, directing attack to the less hindered position.May influence the facial selectivity of reactions involving the double bond.

Further experimental and computational research is necessary to fully delineate the mechanistic intricacies of reactions involving This compound and to quantify the specific influence of the nitro group in comparison to other substituents.

Computational and Theoretical Studies of 1 Nitro 7 Oxabicyclo 4.1.0 Hept 2 Ene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational possibilities of "1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene."

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For the related compound "7-oxabicyclo[4.1.0]hept-2-ene" and its isomers, structural parameters have been optimized at the B3LYP/6-31G(d,p) level of theory. aip.orgepa.gov This level of theory is also applied to calculate harmonic vibration frequencies and zero-point vibration energies. aip.org DFT calculations are crucial for predicting molecular structures, vibrational frequencies, and thermochemical properties with a high degree of accuracy. In the context of "this compound," DFT would be instrumental in determining the preferred orientation of the nitro group and its influence on the bicyclic ring system. Furthermore, DFT calculations can reveal the molecular electrostatic potential, highlighting electron-rich and electron-deficient regions, which is critical for understanding reactivity.

Molecular Modeling for Conformation and Stereochemistry

Molecular modeling techniques are essential for exploring the conformational landscape and stereochemical aspects of "this compound." The rigid bicyclic framework of the "7-oxabicyclo[4.1.0]hept-2-ene" core limits conformational flexibility. However, the introduction of a nitro group can lead to different stereoisomers. Molecular modeling can predict the relative stabilities of these isomers. For instance, in related substituted "7-oxabicyclo[4.1.0]hept-2-ene" intermediates, computational models have been used to understand their formation and subsequent isomerization reactions. acs.orgnih.govtue.nl

Thermochemical Properties and Stability Analysis

The thermochemical properties of "this compound" are critical for understanding its stability and reactivity.

Enthalpies of Formation and Reaction

The enthalpy of formation (ΔfH°) is a key measure of a molecule's stability. For "7-oxabicyclo[4.1.0]hept-2-ene" and its isomers, enthalpies of formation have been determined using isodesmic and homodesmic reactions at the B3LYP/6-31G(d,p) level of theory. epa.gov The enthalpy of formation for "7-oxabicyclo[4.1.0]hept-2,4-ene" in the aqueous phase has been reported as 86.6 kJ mol⁻¹. aip.org The significant strain in the oxirane ring of such bicyclic systems contributes to a higher enthalpy of formation compared to their non-epoxidized counterparts. aip.org For "this compound," the addition of a nitro group would further influence the enthalpy of formation, and this could be precisely calculated using similar computational methods.

Entropy and Heat Capacity Data

Entropy (S°) and heat capacity (Cp) are fundamental thermodynamic properties that describe the distribution of energy within a molecule at different temperatures. For "7-oxabicyclo[4.1.0]hept-2-ene" and related bicyclic epoxides, these properties have been calculated over a wide temperature range (10 K to 5000 K) using data from DFT calculations. aip.orgepa.gov These calculations provide a detailed understanding of the molecule's thermal behavior.

Group Additivity Methods for Property Estimation

Group additivity methods provide a way to estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. These methods have been developed and refined for cyclic and bicyclic ethers. aip.org For "this compound," the contribution of the nitro group would be combined with the established values for the bicyclic ether framework to estimate its thermochemical properties. This approach is particularly useful for rapid property estimation when detailed computational studies are not available.

Below is a table summarizing the calculated thermochemical properties for "7-oxabicyclo[4.1.0]hept-2-ene" from a computational study. aip.org

PropertyValueUnits
Enthalpy of Formation (ΔfH°(298 K))-29.54kJ mol⁻¹
Entropy (S°(298 K))121.84J mol⁻¹ K⁻¹
Heat Capacity (Cp(298 K))228.07J mol⁻¹ K⁻¹

Analysis of Ring Strain and its Impact on Reactivity

The structure of this compound incorporates significant ring strain, a key determinant of its chemical reactivity. This strain arises from the fusion of a six-membered cyclohexene (B86901) ring with a three-membered oxirane (epoxide) ring. The ideal bond angles for sp³ hybridized carbon atoms are 109.5°, but the angles within the oxirane ring are constrained to approximately 60°, leading to substantial angle strain. This inherent strain makes the epoxide ring susceptible to ring-opening reactions.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in quantifying this strain. For the related compound, 7-oxabicyclo[4.1.0]hept-2,4-diene, the strain energy is significant. The difference in the enthalpy of formation between the unsaturated 7-oxabicyclo[4.1.0]hept-2,4-diene and its saturated analog, 7-oxabicyclo[4.1.0]heptane, is approximately 209 kJ/mol, with about 88 kJ/mol of that difference attributed to the strain in the oxirane ring system alone. nih.gov Similarly, the high strain in bicyclic systems like bicyclo[2.2.1]hept-2-enes is known to drive various retro-condensation reactions. nih.gov

The introduction of a nitro group at the C1 position, adjacent to the epoxide and the double bond, is expected to further influence the molecule's stability and reactivity. The strong electron-withdrawing nature of the nitro group can polarize the molecule, affecting bond lengths and electron distribution, which in turn modifies the strain energy and the activation barriers for reactions.

Table 1: Calculated Thermochemical Properties of Related Bicyclic Epoxides This table presents data for related compounds, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, which provides a basis for understanding the energetic properties of the parent ring system. aip.org

CompoundEnthalpy of Formation (ΔfH°(298)) (kJ/mol)Entropy (S°(298)) (J/mol·K)
7-Oxabicyclo[4.1.0]heptane-132.8316.5
7-Oxabicyclo[4.1.0]hept-2,4-ene76.2325.3

Computational Prediction of Reaction Mechanisms and Regioselectivity

Computational chemistry provides powerful tools for predicting how this compound will react. The molecule's reactivity is dominated by the strained epoxide ring and the electron-deficient double bond.

Reaction Mechanisms:

Ring-Opening Reactions: The high ring strain of the epoxide makes it a prime target for nucleophilic or electrophilic attack, leading to ring-opening. Computational models can map the potential energy surfaces for these reactions, identifying the lowest energy pathways.

Cycloadditions: The double bond, influenced by the electron-withdrawing nitro group, acts as a dienophile in Diels-Alder reactions. Theoretical studies on reactions between cyclopentadiene (B3395910) and nitroalkenes show that the electronic effects of the substituents are crucial for predicting the reaction's polarity and feasibility. youtube.com

Rearrangements: The parent 7-oxabicyclo[4.1.0]heptene system is known to exist in equilibrium with its valence tautomer, oxepin. nih.gov Ab initio calculations on this system show that substituents can significantly affect this equilibrium. The electron-withdrawing nitro group on the bicyclic form would likely influence the thermodynamics of this rearrangement.

Regioselectivity: The regioselectivity of reactions involving this compound can be predicted by analyzing the molecule's electronic structure. The nitro group is a powerful electron-withdrawing group, which significantly lowers the electron density in the adjacent double bond (C2=C3).

Nucleophilic Attack: DFT calculations would likely show that the β-carbon of the nitroalkene system (C2) is the most electrophilic center. This is consistent with studies on other conjugated nitroalkenes. youtube.com Therefore, in nucleophilic addition reactions, the nucleophile is predicted to attack the C2 position.

Electrophilic Attack: In reactions with electrophiles, the epoxide oxygen, with its lone pairs of electrons, is a likely site of initial interaction.

Radical Reactions: The feasibility of radical-mediated pathways can also be explored computationally, as has been done for related bicyclic systems where stepwise mechanisms have been compared to concerted ones.

Spectroscopic Property Simulations and Validation

Computational methods are essential for predicting the spectroscopic properties of novel compounds, which can then be used to confirm their identity and structure if synthesized. DFT calculations are routinely used to simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govglobalresearchonline.net

Simulated Spectroscopic Data:

IR Spectroscopy: DFT calculations can predict vibrational frequencies with high accuracy. For this compound, simulations would predict characteristic peaks for the C-O-C stretching of the epoxide, C=C stretching of the alkene, and, most notably, the strong asymmetric and symmetric stretching vibrations of the NO₂ group. In other aromatic nitro compounds, these peaks typically appear around 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. globalresearchonline.net

NMR Spectroscopy: Theoretical models can calculate the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nitro group is expected to cause a significant downfield shift for the protons and carbons near it, particularly the vinylic proton at C2.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. qu.edu.qaresearchgate.net The presence of the nitro group in conjugation with the double bond is expected to give rise to electronic transitions (e.g., n→π* and π→π*) in the UV-visible region. qu.edu.qa

Table 2: Predicted Spectroscopic Features for this compound This table outlines the expected spectroscopic characteristics based on computational studies of functionally related molecules.

Spectroscopic TechniquePredicted ObservationRationale/Comparison
FT-IR Strong bands at ~1550 cm⁻¹ and ~1350 cm⁻¹Characteristic asymmetric and symmetric NO₂ stretching vibrations. globalresearchonline.net
Band for C=C stretchTypical for an alkene, position influenced by conjugation with NO₂ group.
Bands for C-O-C stretchCharacteristic of the epoxide ring.
¹H NMR Downfield shift for vinylic proton at C2Deshielding effect of the adjacent electron-withdrawing NO₂ group.
Distinct signals for epoxide protonsChemical environment dictated by the rigid bicyclic structure.
¹³C NMR Downfield shift for C1 and C2Strong deshielding effect from the nitro group.
UV-Vis Absorption bands in the UV regionExpected π→π* and n→π* transitions due to the nitroalkene chromophore. qu.edu.qa

Advanced Spectroscopic and Structural Elucidation of 1 Nitro 7 Oxabicyclo 4.1.0 Hept 2 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, providing insights into its carbon framework, proton environment, connectivity, and stereochemistry.

¹H and ¹³C NMR for Structural Elucidation

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides the foundational data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity and dihedral angles between adjacent protons.

In the ¹H NMR spectrum, the olefinic protons (H-2 and H-3) are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm. The protons on the epoxide ring (H-6) and the bridgehead would be found further upfield. The electron-withdrawing effect of the nitro group at the C-1 position would significantly deshield adjacent protons.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom. The carbon bearing the nitro group (C-1) would be significantly shifted downfield. The olefinic carbons (C-2 and C-3) would also resonate at characteristic downfield shifts, while the carbons of the epoxide ring (C-6 and C-7) would appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar 7-oxabicyclo[4.1.0]heptene derivatives. rsc.org

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~85.0
2~6.5 (d)~128.0
3~6.2 (dd)~125.0
4~2.4 (m)~28.0
5~2.2 (m)~25.0
6~3.5 (d)~52.0

Two-Dimensional NMR Techniques (e.g., HMQC, J-resolved, NOEDIF)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and for determining the molecule's stereochemistry.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate the chemical shifts of directly bonded protons and carbons. ox.ac.uk This allows for the definitive assignment of which proton signal corresponds to which carbon signal in the bicyclic framework. For example, it would directly link the olefinic proton signals to the olefinic carbon signals.

J-resolved Spectroscopy: This technique separates chemical shift information from coupling constant information onto two different axes. It is particularly useful for simplifying complex, overlapping multiplets in the ¹H NMR spectrum, allowing for the precise measurement of coupling constants (J-values). researchgate.net

Nuclear Overhauser Effect Difference Spectroscopy (NOEDIF) or Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments are crucial for determining stereochemistry by identifying protons that are close to each other in space, regardless of whether they are bonded. researchgate.net For this compound, NOE data would be used to establish the relative orientation of the nitro group and the epoxide ring (i.e., whether they are on the same side, syn, or opposite sides, anti, of the cyclohexene (B86901) ring).

NMR Decoupling Techniques for Stereochemical Assignment

Homonuclear decoupling is a powerful technique used to simplify complex ¹H NMR spectra and confirm proton-proton connectivities. ox.ac.uk By irradiating a specific proton resonance, its coupling to neighboring protons is removed, causing their multiplets to collapse into simpler patterns.

This method is particularly valuable for assigning the stereochemistry of epoxide rings in bicyclic systems. researchgate.netresearchgate.net For instance, by decoupling one of the olefinic protons, the coupling pattern of the other can be simplified, allowing for a more accurate measurement of the remaining coupling constants. These experimentally observed vicinal coupling constants can then be compared to values calculated using the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. This comparison allows for the determination of the relative configuration of the epoxide ring and other substituents on the main ring structure. researchgate.net

Influence of the Nitro Group on Chemical Shifts and Coupling Constants

The nitro group (NO₂) is a potent electron-withdrawing group, which profoundly influences the electronic environment of the molecule and, consequently, its NMR spectrum.

Chemical Shifts: The primary effect of the nitro group is the strong deshielding of nearby nuclei. The carbon atom to which it is directly attached (C-1) will experience a significant downfield shift in the ¹³C NMR spectrum. Similarly, adjacent protons will also be shifted downfield. This effect diminishes with distance but provides a key marker for identifying the position of substitution.

Coupling Constants: The electronegativity of the nitro group can also have a smaller, but measurable, effect on the values of vicinal coupling constants (³JHH). This influence can be factored into stereochemical analyses that rely on the Karplus relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. uobasrah.edu.iq The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure:

Nitro Group (NO₂): Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Alkene (C=C): A stretching vibration in the characteristic region for a carbon-carbon double bond.

Epoxide (C-O-C): Characteristic stretching vibrations for the cyclic ether functionality.

C-H Bonds: Stretching and bending vibrations for both sp² (alkene) and sp³ (alkane) hybridized C-H bonds.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1550 - 1520
Nitro (NO₂)Symmetric Stretch~1360 - 1330
Alkene (C=C)Stretch~1650 - 1630
Epoxide (C-O)Stretch~1250 and ~850
Olefinic C-HStretch~3100 - 3000
Aliphatic C-HStretch~3000 - 2850

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. uni-saarland.de High-resolution mass spectrometry (HRMS) can determine the elemental formula of the molecular ion (M⁺·) with high accuracy.

For this compound (C₆H₇NO₃), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragment ions. libretexts.org Common fragmentation pathways for this molecule would likely involve the loss of small, stable neutral molecules or radicals.

Key expected fragmentation pathways include:

Loss of the nitro group: Cleavage of the C-N bond to lose ·NO₂ (46 Da), resulting in a fragment ion at [M-46]⁺.

Loss of nitric oxide: Loss of ·NO (30 Da) followed by rearrangement.

Ring cleavage: Fragmentation of the bicyclic system, potentially through a retro-Diels-Alder type reaction or cleavage of the epoxide ring, could lead to the loss of molecules like CO (28 Da) or C₂H₂O (42 Da).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueIdentity
141[M]⁺· (Molecular Ion)
95[M - NO₂]⁺
111[M - NO]⁺
113[M - CO]⁺·

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for separating and identifying individual components within complex chemical mixtures. jmchemsci.com In the context of synthesizing this compound and its derivatives, GC-MS is instrumental for monitoring reaction progress, identifying byproducts, and assessing the purity of the final product. The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. jmchemsci.comscione.com

The analysis of a crude reaction mixture aimed at producing this compound would likely reveal the presence of unreacted starting materials, the desired product, and potentially isomeric byproducts or degradation products. The retention time (RT) in the gas chromatogram provides a preliminary identification parameter, while the mass spectrum offers definitive structural information.

Characteristic mass spectral fragmentation patterns for a compound like this compound would include:

A molecular ion peak (M+), corresponding to the molecular weight of the compound.

Loss of the nitro group (-NO2, 46 Da), resulting in a significant [M-46]+ fragment.

Fragments arising from the cleavage of the bicyclic ring system, including the epoxide ring.

The precise fragmentation is dependent on the ionization energy used. By comparing the obtained mass spectra with spectral libraries (like NIST) and retention indices, the identity of each component in the mixture can be confirmed. jpmsonline.com This technique is particularly effective for differentiating positional isomers, which may have very similar mass spectra but distinct retention times. vurup.sknih.gov

Table 1: Hypothetical GC-MS Data for Analysis of a Reaction Mixture
Retention Time (min)Proposed Compound IdentityKey Mass Fragments (m/z)Relative Abundance (%)
8.52Starting Material (e.g., Cyclohexa-1,3-diene)80, 79, 77, 54High
12.75This compound141 (M+), 95 (M-NO2), 81, 67, 53Moderate
13.10Isomeric Nitro-epoxide byproduct141 (M+), 95 (M-NO2), 81, 66, 54Low

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. springernature.com For a chiral molecule like this compound, single-crystal X-ray diffraction is the most powerful tool to unambiguously establish the stereochemistry of its enantiomers. ed.ac.uk

The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. ed.ac.uk To assign the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. This effect is particularly significant when the crystal contains atoms heavier than oxygen and the X-ray wavelength is near an absorption edge of that atom. thieme-connect.de However, modern techniques and statistical methods, such as the calculation of the Flack parameter, allow for the reliable determination of absolute configuration even for light-atom organic compounds. ed.ac.uk

The crystal structure reveals not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing. mdpi.com This information is crucial for understanding the solid-state properties of the compound. While a crystal structure for this compound is not publicly available, data from structurally similar compounds, such as other oxabicyclo derivatives or nitro-substituted compounds, illustrate the type of information obtained. mdpi.comresearchgate.net

Table 2: Representative Crystallographic Data for a Related Oxabicyclo Derivative
ParameterValue
Chemical FormulaC10H12O5
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.2375(14)
b (Å)12.8757(18)
c (Å)9.4608(15)
β (°)115.327(3)
Volume (Å3)1017.1(3)
Z (molecules/unit cell)4
Data adapted from a structural report on Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate. researchgate.net

Advanced Chromatographic Techniques (e.g., HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound and its derivatives. It is particularly valuable for assessing the purity of non-volatile or thermally unstable compounds and for separating stereoisomers (enantiomers and diastereomers), which is often challenging with GC. researchgate.net

For purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol). The retention time of the main peak can be used for identification, while the area of the peak provides a quantitative measure of purity.

The separation of enantiomers requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). phenomenex.com These phases are based on an enantiomerically pure selector immobilized on a support like silica (B1680970) gel. chiralpedia.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, leading to different retention times and enabling their separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely effective for a broad range of compounds, including epoxides. mdpi.com The choice of mobile phase (both the solvent and additives) is critical for optimizing the separation. phenomenex.com Studies on related epoxy ketones have demonstrated successful enantiomeric separation using columns like CHIRALPAK® AD-3 with hexane-ethanol mobile phases. jst.go.jp

Table 3: Example HPLC Conditions for Chiral Separation of an Epoxy Ketone Analog
ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnCHIRALPAK® AD-3 (4.6 x 250 mm)
Mobile PhaseHexane / Ethanol (94:6 v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)7.7 min
Retention Time (Enantiomer 2)8.6 min
Data adapted from conditions used for the separation of (1S)-7-Oxabicyclo[4.1.0]heptan-2-one O-benzyloxime and its (1R) enantiomer. jst.go.jp

Applications in Complex Molecule Synthesis and Material Science

Versatile Building Blocks in Organic Synthesis

The 7-oxabicyclo[4.1.0]hept-2-ene framework is a cornerstone in synthetic organic chemistry, providing a robust platform for the construction of highly functionalized cyclohexenyl and cyclohexyl motifs. These structural units are prevalent in a multitude of biologically active compounds and natural products. The ability to undergo controlled ring-opening reactions allows for the introduction of diverse functional groups with a high degree of stereocontrol.

The utility of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene and related derivatives extends significantly into the pharmaceutical landscape. These compounds serve as crucial precursors for a range of bioactive molecules and key intermediates in the synthesis of established drugs.

The reactivity of the 7-oxabicyclo[4.1.0]hept-2-ene scaffold has been harnessed to create a library of analogues and derivatives for medicinal chemistry research. For instance, it is recognized as a structural analogue of the naturally occurring antibiotic anticapsin. This similarity has prompted investigations into its potential as an antimicrobial agent. Furthermore, related compounds like 7-oxabicyclo[4.1.0]heptan-2-one have been employed as substrates to study the activity of enzymes involved in the biosynthesis of other antibiotics, such as bacilysin (B1667699).

Precursor CompoundTarget Bioactive Analogue/DerivativeTherapeutic Area
7-Oxabicyclo[4.1.0]hept-2-ene derivativesAnticapsin analoguesAntibacterial
7-Oxabicyclo[4.1.0]heptan-2-oneSubstrate for bacilysin biosynthesis studiesAntibiotic Research

A landmark application of 7-oxabicyclo[4.1.0]heptene derivatives is in the synthesis of the anti-influenza drug oseltamivir, commercially known as Tamiflu (GS4104). google.com Specific derivatives of 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ester are key synthetic intermediates for GS4104. google.com The synthesis of these crucial intermediates often starts from readily available materials and proceeds through a series of stereocontrolled reactions to build the complex cyclohexene (B86901) core of the drug.

IntermediateTarget DrugMechanism of Action
Ethyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylateOseltamivir (GS4104)Neuraminidase Inhibitor

The rearrangement of the epoxide ring in 7-oxabicyclo[4.1.0]hept-2-ene derivatives is a powerful strategy for constructing complex natural products. A notable example is the formal synthesis of the carotenoid pigment capsorubin. researchgate.net A key step in this synthesis involves a stereospecific epoxide rearrangement with ring contraction, which efficiently produces a cyclopentane (B165970) ring from a cyclohexene epoxide precursor. researchgate.net This transformation highlights the utility of the bicyclic epoxide system in orchestrating complex skeletal reorganizations.

Starting MaterialKey TransformationTarget Natural Product
Epoxide of a cyclohexene derivativeStereospecific epoxide rearrangement with ring contractionCapsorubin (formal synthesis) researchgate.net

The inherent reactivity of the strained bicyclic system in this compound makes it an excellent substrate for the construction of more elaborate polycyclic frameworks. Gold(I)-catalyzed activation of alkynes in the presence of related bicyclo[4.1.0]hept-2-ene systems can lead to the formation of complex polycyclic structures through intramolecular transformations. acs.org These reactions often proceed with high efficiency and stereoselectivity, providing access to molecular architectures that would be challenging to assemble through other methods.

Precursors for Bioactive Compounds and Pharmaceutical Intermediates

Role in Agrochemical and Polymer Production

While specific examples directly citing this compound in large-scale agrochemical and polymer production are not extensively documented, the broader class of epoxides plays a significant role in these industries. Epoxidation is a key transformation for converting biomass-derived terpenes into valuable chemical intermediates for pharmaceuticals and polymers. bath.ac.uk The resulting epoxides can be used as monomers for polymerization, leading to the production of renewable polymers and diols. bath.ac.uk The enthalpy of polymerization of related compounds like 7-oxabicyclo[4.1.0]heptane has been studied, indicating their potential in polymer synthesis. researchgate.net The reactivity of the epoxide ring allows for the formation of polymers with diverse properties. Given the functionalities present in this compound, it represents a potential monomer for the synthesis of specialized polymers with tailored characteristics.

Development of Novel Synthetic Methodologies Utilizing the Bicyclic Scaffold of this compound

The unique structural framework of this compound, characterized by the fusion of a strained epoxide ring with a nitro-functionalized cyclohexene, presents a versatile platform for the development of innovative synthetic methodologies. The strategic placement of the nitro group, an electron-withdrawing moiety, and the reactive epoxide on the bicyclic scaffold allows for a diverse array of chemical transformations. These transformations can lead to the stereocontrolled synthesis of highly functionalized six-membered rings, which are core structures in numerous complex natural products and pharmaceutical agents. Research in this area focuses on leveraging the inherent reactivity of this bicyclic system to forge new pathways for molecular construction.

One promising avenue of investigation involves the development of novel cycloaddition and rearrangement reactions. The electron-deficient nature of the double bond, influenced by the adjacent nitro group, makes this compound a potentially excellent dienophile in Diels-Alder reactions. This approach could facilitate the construction of intricate polycyclic systems in a single step. Furthermore, the strained epoxide ring can undergo regioselective and stereoselective ring-opening reactions when treated with various nucleophiles, leading to a wide range of substituted cyclohexenol (B1201834) derivatives. The interplay between the nitro group and the epoxide functionality is a key area of exploration for devising new synthetic strategies.

A significant focus of methodological development is the use of the this compound scaffold as a linchpin for tandem reaction sequences. In such sequences, an initial transformation, for example, the nucleophilic opening of the epoxide, could trigger a subsequent reaction, such as a cyclization or rearrangement, facilitated by the nitro group. This would enable the rapid assembly of complex molecular architectures from a relatively simple starting material, showcasing the synthetic utility of this bicyclic compound.

The development of catalytic asymmetric reactions utilizing this scaffold is another critical research direction. Chiral catalysts could be employed to control the stereochemistry of reactions involving this compound, providing access to enantiomerically pure products. This is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. The exploration of metal-catalyzed and organocatalyzed transformations of this bicyclic system is expected to yield a wealth of novel synthetic methods.

The following table summarizes some of the potential novel synthetic methodologies that can be developed using the this compound scaffold, along with the key reactive features of the molecule that are exploited in each case.

Synthetic Methodology Key Reactive Feature(s) Exploited Potential Synthetic Outcome
Asymmetric Ring-OpeningStrained Epoxide RingEnantiomerically enriched functionalized cyclohexenols
Tandem Nucleophilic Addition-CyclizationEpoxide and Nitro GroupHighly substituted nitrogen-containing heterocycles
Diels-Alder CycloadditionsElectron-Deficient AlkeneComplex polycyclic frameworks
Catalytic Rearrangement ReactionsEntire Bicyclic ScaffoldNovel carbocyclic and heterocyclic structures

These research endeavors are anticipated to not only expand the synthetic chemist's toolbox but also to pave the way for the efficient synthesis of novel complex molecules with potential applications in materials science and medicinal chemistry. The strategic functionalization of the this compound core is central to unlocking its full potential as a versatile building block in organic synthesis.

Q & A

Q. What are the common synthetic routes for 7-oxabicyclo[4.1.0]hept-2-ene derivatives, and how is structural confirmation achieved?

Synthesis of bicyclic ethers like 7-oxabicyclo[4.1.0]hept-2-ene derivatives often involves Diels-Alder reactions between furan derivatives and dienophiles (e.g., maleic anhydride), followed by reduction and functionalization steps . For example, enzymatic kinetic resolution using lipases (e.g., Candida antarctica B) can yield enantiopure products . Structural confirmation relies on:

  • NMR spectroscopy : To analyze regiochemistry and stereochemistry, as demonstrated in exo,exo-7-oxabicyclo[2.2.1]hept-5-ene synthesis .
  • X-ray diffraction : Absolute stereochemistry can be confirmed via derivatives like 3,5-dinitrobenzoate .

Q. What analytical techniques are critical for characterizing bicyclic nitro compounds?

Key methods include:

  • Mass spectrometry : For molecular weight and fragmentation patterns (e.g., m/z data for tert-butyl derivatives) .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., nitro or epoxide stretches) .
  • Chromatography (GC-MS/HPLC) : To resolve co-eluted products, as seen in combustion studies of 7-oxabicyclo derivatives .

Advanced Research Questions

Q. How do reaction mechanisms differ for thermal decomposition of 7-oxabicyclo[4.1.0]hept-2-ene derivatives under oxidative conditions?

Kinetic modeling reveals competing pathways:

  • Pathway 1 : Decomposition into furan and ethylene via retro-Diels-Alder reactions, as proposed by Schönborn et al. .
  • Pathway 2 : Formation of oxetane derivatives and hexa-3,5-dienal through pericyclic reactions .
    Contradictions arise from experimental conditions (e.g., presence of O₂), which influence whether O₂ addition or radical-mediated pathways dominate . Computational studies (DFT) can map transition states to validate these mechanisms .

Q. How can enantioselective synthesis of 7-oxabicyclo derivatives be optimized?

Methodological considerations include:

  • Enzyme selection : Candida antarctica B in non-polar solvents (e.g., pentane) achieves >98% enantiomeric excess (ee) for acetylated products .
  • Solvent effects : Toluene enhances deacetylation efficiency due to substrate solubility and enzyme stability .
  • Reaction monitoring : Real-time NMR or chiral HPLC ensures kinetic control over racemization .

Q. What computational tools are effective in predicting reactivity and stability of bicyclic nitro compounds?

  • Density Functional Theory (DFT) : Calculates activation energies for retro-Diels-Alder reactions and predicts regioselectivity in electrophilic additions .
  • Molecular dynamics simulations : Assess steric effects of substituents (e.g., nitro groups) on ring strain and thermal stability .
  • Topological polar surface area (TPSA) analysis : Estimates solubility and bioavailability, critical for in vitro studies .

Q. How do substituents influence the stability of bicyclic nitro compounds in combustion environments?

Substituents like nitro groups alter:

  • Ring strain : Increased strain accelerates decomposition via retro-Diels-Alder pathways .
  • Electron density : Nitro groups may stabilize transition states in radical-mediated oxidation, as seen in cyclohexene-derived CEs .
    Contradictory reports on product yields (e.g., furan vs. oxetane derivatives) highlight the need for controlled experiments with isotopic labeling (e.g., deuterated analogs) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported decomposition pathways for bicyclic ethers?

  • Multi-technique validation : Combine GC-MS, NMR, and IR to identify all products, as co-elution in chromatography may obscure minor species .
  • Isotopic tracing : Use deuterated analogs to track hydrogen migration during decomposition .
  • In silico benchmarking**: Compare experimental data with DFT-predicted pathways to prioritize plausible mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.